
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide is a chemical compound with the molecular formula C14H17BrFNO and a molecular weight of 314.2 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexyl group, a fluorine atom, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide typically involves the reaction of 5-bromo-2-fluoro-3-methylbenzoic acid with cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride.
Aplicaciones Científicas De Investigación
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide can be compared with other similar compounds, such as:
2-Bromo-5-fluoro-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
5-Bromo-2-fluoro-N-methylbenzamide: This compound lacks the cyclohexyl group and has a simpler structure.
2-Bromo-N-cyclohexyl-5-fluorobenzamide: This compound has the bromine and fluorine atoms in different positions on the benzene ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17BrFNO |
|---|---|
Peso molecular |
314.19 g/mol |
Nombre IUPAC |
5-bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C14H17BrFNO/c1-9-7-10(15)8-12(13(9)16)14(18)17-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,17,18) |
Clave InChI |
VDHCIXAUZFNZEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(=O)NC2CCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



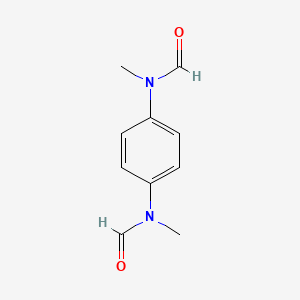

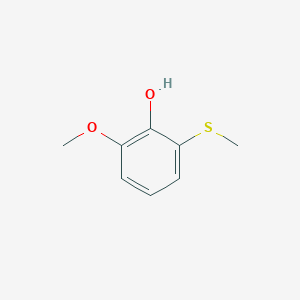
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
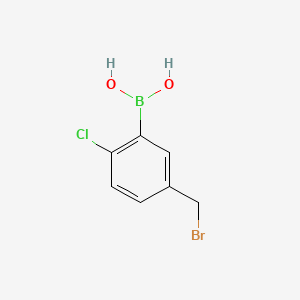
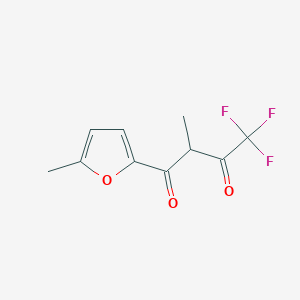
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
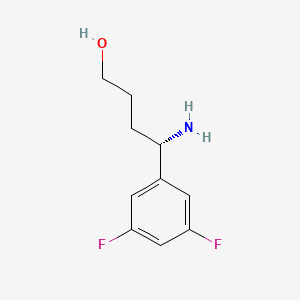
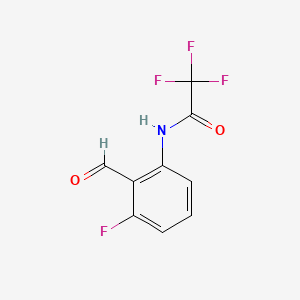

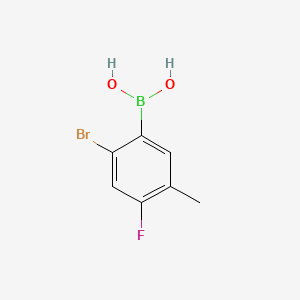
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
